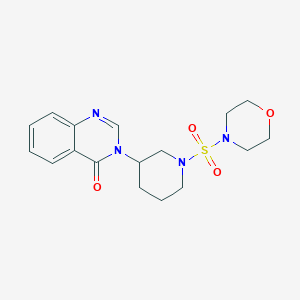

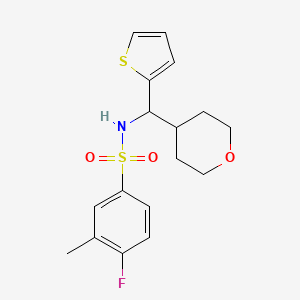

![molecular formula C17H13FN2O5S B2488289 6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 434907-99-0](/img/structure/B2488289.png)

6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves complex reactions that yield potent antibacterial agents. For instance, the synthesis of 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid and similar fluoroquinolones has been reported, highlighting methods that could be adapted for synthesizing the compound of interest (Goueffon et al., 1981). These methods often involve multi-step reactions, including the incorporation of fluorine and sulfonyl groups, which are crucial for the biological activity of these compounds.

Molecular Structure Analysis

The molecular structure of fluoroquinolones, closely related to our compound of interest, is characterized by a quinolone core with various substituents that influence their activity. Studies on the crystal structure of similar compounds provide insights into the molecular conformation, electronic distribution, and potential interaction sites with biological targets. For example, the structural analysis of fluoroisoquinoline derivatives reveals specific configurations and substituent effects that could inform the structural understanding of this compound (Ohba et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving fluoroquinolones and related compounds often include nucleophilic substitution, cyclization, and interactions with sulfonyl groups. These reactions are fundamental to the synthesis and modification of the molecule, affecting its pharmacological properties. The study of similar compounds, such as the photochemical behavior of ciprofloxacin, provides valuable insights into the reactivity and stability of fluoroquinolones under various conditions, which could be extrapolated to understand the chemical behavior of our compound of interest (Mella et al., 2001).

Scientific Research Applications

Environmental Monitoring and Management

Fluorinated Compounds Replacement and Environmental Impact

- A review highlights the industrial transition from long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) to fluorinated alternatives due to environmental and health concerns. These substances, including their replacements, have been used in various applications, such as fluoropolymer manufacture, surface treatments, and fire-fighting foams. However, the environmental releases, persistence, and human exposure of these fluorinated alternatives raise concerns about their safety, emphasizing the need for more research to assess their risk (Wang et al., 2013).

Bioaccumulation and Environmental Fate of PFAS

- Studies on perfluorinated acids, including PFCAs and perfluorinated sulfonates (PFASs), highlight their environmental persistence and detection in wildlife. The bioaccumulation potential of these substances is directly related to the length of their fluorinated carbon chains, with concerns raised about their impact on the environment and human health. The necessity for further research to fully characterize the bioaccumulation potential of PFCAs with longer chains is emphasized (Conder et al., 2008).

Advanced Materials and Analytical Techniques

Fluorescent Chemosensors

- The development of fluorescent chemosensors based on specific compounds for detecting various analytes, including metal ions and neutral molecules, is reviewed. This research area is emerging, with the potential for creating highly selective and sensitive sensors for environmental and biological applications (Roy, 2021).

Microbial Degradation of Polyfluoroalkyl Chemicals

- A review on the microbial degradation of polyfluoroalkyl chemicals in the environment presents a comprehensive overview of the biodegradability studies of these chemicals. The environmental fate, degradation pathways, and the generation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) are discussed, identifying gaps in knowledge and suggesting future research directions (Liu & Avendaño, 2013).

Mechanism of Action

Target of Action

A similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, is reported to be a novel hiv-1 integrase strand transfer inhibitor .

Mode of Action

If it shares similarities with the aforementioned compound, it may interact with its target by inhibiting the strand transfer step of the hiv-1 integrase, thereby preventing the integration of the viral dna into the host genome .

Biochemical Pathways

If it acts similarly to the aforementioned compound, it may affect the pathway of HIV-1 replication by inhibiting the integration of the viral DNA into the host genome .

Result of Action

If it acts similarly to the aforementioned compound, it may prevent the replication of HIV-1 by inhibiting the integration of the viral DNA into the host genome .

properties

IUPAC Name |

6-[(4-fluorophenyl)-methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O5S/c1-20(11-4-2-10(18)3-5-11)26(24,25)12-6-7-15-13(8-12)16(21)14(9-19-15)17(22)23/h2-9H,1H3,(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBUMDGFEPZTCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)

![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2488221.png)

![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)

![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)